

Thermal Stability and Decomposition of Dimethylammonium Dimethylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethylammonium dimethylcarbamate

Cat. No.: B1360338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of **dimethylammonium dimethylcarbamate** (DIMCARB). DIMCARB, a protic ionic liquid, is notable for its reversible thermal decomposition at relatively low temperatures. This document consolidates available data on its physical properties, expected thermal behavior, and the mechanism of its decomposition. Detailed experimental protocols for the thermal analysis of volatile ionic liquids are also presented to guide researchers in this area.

Introduction

Dimethylammonium dimethylcarbamate (CAS RN: 4137-10-4), often abbreviated as DIMCARB, is the salt formed from the reaction of dimethylamine and carbon dioxide.^[1] It belongs to the class of dialkylammonium dialkylcarbamates and is recognized as a distillable ionic liquid.^[2] Its unique property of reversible thermal decomposition at a relatively low temperature makes it an interesting compound for various applications, including as a solvent and extractant.^[1] Understanding the thermal stability and decomposition pathways of DIMCARB is crucial for its safe handling, application, and for the design of processes where it might be used as a reagent or solvent.

Physicochemical Properties

A summary of the key physicochemical properties of **dimethylammonium dimethylcarbamate** is provided in Table 1.

Table 1: Physicochemical Properties of **Dimethylammonium Dimethylcarbamate**

Property	Value	Reference
CAS Number	4137-10-4	[3]
Molecular Formula	C5H14N2O2	[3]
Molecular Weight	134.18 g/mol	[3]
Appearance	Colorless to light yellow liquid	
Boiling Point	60-61 °C (decomposes)	[1] [3]
Density	1.05 g/mL at 25 °C	[3]
Refractive Index	n20/D 1.454	[3]

Thermal Stability and Decomposition

Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for **dimethylammonium dimethylcarbamate** are not readily available in the public domain. This is likely due to its low boiling and decomposition temperature, which presents challenges for standard thermal analysis techniques. However, based on available literature, a clear picture of its thermal behavior can be drawn.

Decomposition Onset and Reversibility

Dimethylammonium dimethylcarbamate is known to undergo thermal decomposition at approximately 60°C.[\[2\]](#) This decomposition is a reversible reaction where the ionic liquid reverts to its constituent starting materials: dimethylamine and carbon dioxide.[\[2\]](#) This reversible nature is a key feature, allowing for the "distillation" and purification of DIMCARB.[\[2\]](#)

Decomposition Pathway

The decomposition of **dimethylammonium dimethylcarbamate** is a dissociation reaction. The dimethylammonium cation transfers a proton to the dimethylcarbamate anion, leading to the formation of two neutral molecules: dimethylamine and the unstable dimethylcarbamic acid. The dimethylcarbamic acid readily decomposes into dimethylamine and carbon dioxide. The overall reversible decomposition is illustrated in the following diagram.

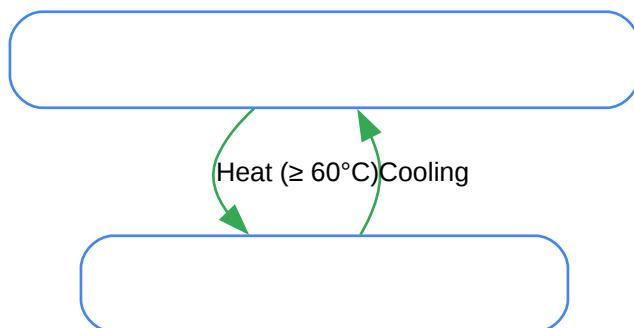


Figure 1: Reversible Decomposition of Dimethylammonium Dimethylcarbamate

[Click to download full resolution via product page](#)

Caption: Reversible decomposition of DIMCARB.

Expected Thermal Analysis Behavior

Based on its known properties, the following behavior would be expected during thermal analysis:

- Thermogravimetric Analysis (TGA): A TGA scan would likely show a significant mass loss beginning around 60°C, corresponding to the volatilization of dimethylamine and carbon dioxide. Due to the volatility of the compound itself, distinguishing between evaporation and decomposition would require careful experimental design, possibly using a high-pressure TGA or a sealed pan with a pinhole.
- Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a large endothermic peak around 60-61°C. This peak would represent the combined enthalpy of decomposition and vaporization of the resulting products.

Experimental Protocols for Thermal Analysis

Characterizing the thermal stability of a volatile and low-boiling ionic liquid like **dimethylammonium dimethylcarbamate** requires specialized experimental procedures. Below are detailed methodologies for conducting TGA and DSC analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Apparatus: A thermogravimetric analyzer (TGA) with a high-resolution balance and precise temperature control.

Methodology:

- **Sample Preparation:**
 - Use a small sample mass (typically 1-5 mg) to minimize thermal gradients.
 - Given the volatility, handle the sample quickly and in a controlled environment to minimize evaporation before the analysis.
 - For volatile samples, consider using a hermetically sealed pan with a pinhole to control the evaporation rate.
- **Instrument Setup:**
 - Crucible: Use a standard aluminum or platinum crucible. For volatile samples, a hermetically sealed pan with a precisely sized pinhole is recommended.
 - Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
 - Temperature Program:
 - Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
 - Heat the sample at a controlled rate. A slower heating rate (e.g., 5-10 °C/min) is often preferred for better resolution of thermal events.

- Heat to a final temperature well above the expected decomposition, for instance, up to 150°C, to ensure complete volatilization/decomposition.
- Data Analysis:
 - Determine the onset temperature of decomposition from the TGA curve, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.
 - The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy changes associated with the decomposition of the material.

Apparatus: A differential scanning calorimeter (DSC) with a sensitive heat flow sensor.

Methodology:

- Sample Preparation:
 - Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan.
 - Crucially for a volatile sample that decomposes to gaseous products, use a hermetically sealed pan to prevent mass loss before the thermal event and to contain the pressure generated during decomposition. A small pinhole in the lid can be used to allow for a controlled release of the gaseous products, which can provide a sharper boiling/decomposition peak.^[4]
- Instrument Setup:
 - Reference: An empty, hermetically sealed pan should be used as a reference.
 - Atmosphere: An inert atmosphere (e.g., nitrogen) at a constant flow rate is typically used.
 - Temperature Program:
 - Equilibrate the sample at a temperature below the expected decomposition (e.g., 25°C).

- Heat the sample at a constant rate (e.g., 10 °C/min) through the decomposition temperature range.
- A cooling and second heating cycle can be performed to investigate the reversibility of the thermal events.

• Data Analysis:

- The endothermic peak corresponding to the decomposition can be integrated to determine the enthalpy of the transition (ΔH).
- The onset temperature of the peak provides another measure of the decomposition temperature.

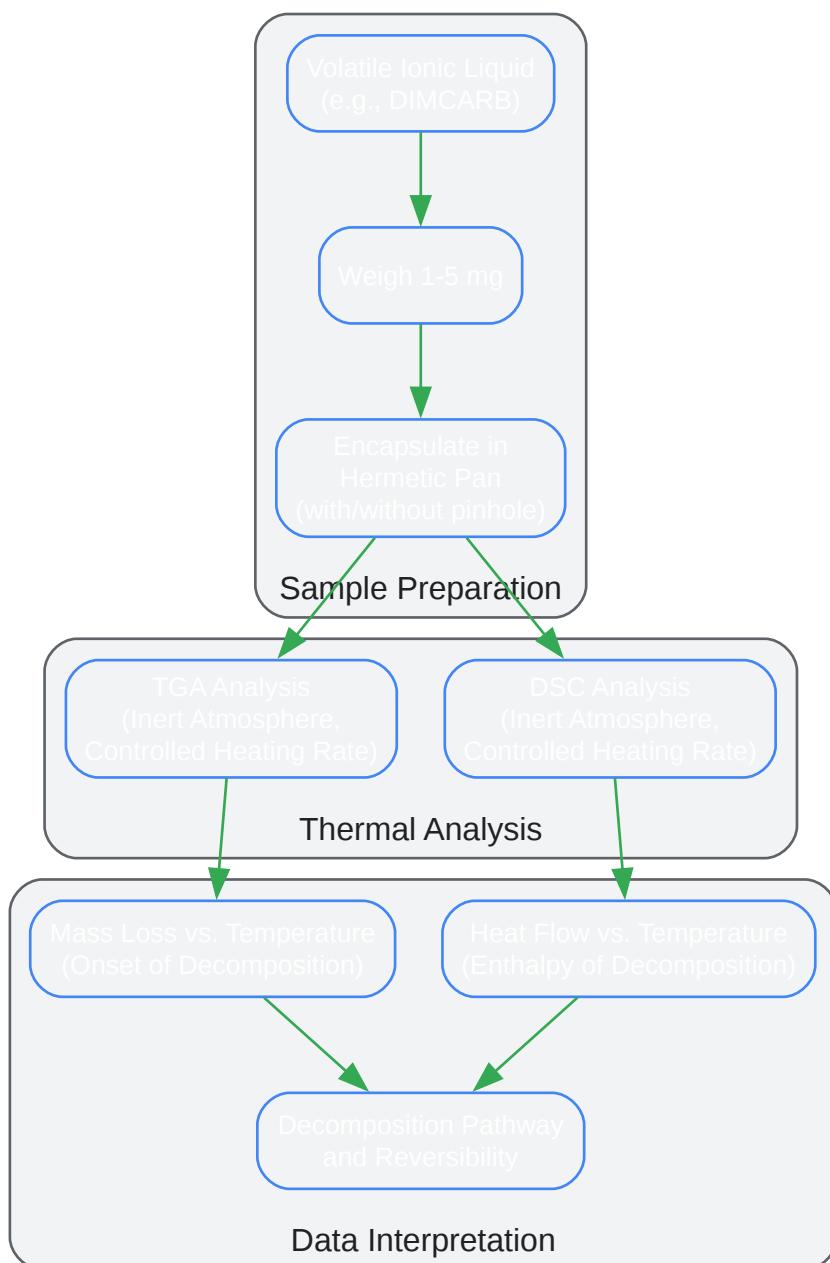


Figure 2: Experimental Workflow for Thermal Analysis of Volatile Ionic Liquids

[Click to download full resolution via product page](#)

Caption: Workflow for thermal analysis.

Conclusion

Dimethylammonium dimethylcarbamate is an ionic liquid with a notable and well-characterized reversible thermal decomposition at around 60-61°C, reverting to dimethylamine

and carbon dioxide. While quantitative TGA and DSC data are not readily available in the literature, its decomposition behavior is understood. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own thermal analysis of DIMCARB or similar volatile ionic liquids. A thorough understanding of its thermal properties is essential for the safe and effective utilization of this unique compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIMETHYLLAMMONIUM DIMETHYLCARBAMATE(DIMCARB) | 4137-10-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylammonium dimethylcarbamate 4137-10-4 [sigmaaldrich.com]
- 4. tainstruments.com [tainstruments.com]
- To cite this document: BenchChem. [Thermal Stability and Decomposition of Dimethylammonium Dimethylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360338#thermal-stability-and-decomposition-of-dimethylammonium-dimethylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com